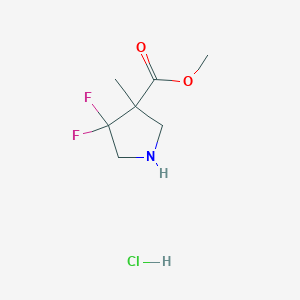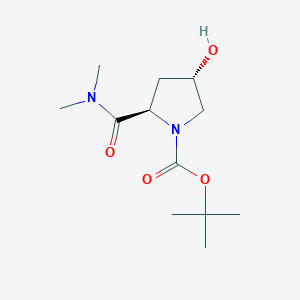
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions can vary, but common methods include stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
In an industrial setting, the production of Boc-protected amines often involves the use of di-tert-butyl-iminodicarboxylate as a reagent. This reagent, upon deprotonation, provides a doubly Boc-protected source of NH2, which can then be N-alkylated. This approach is complementary to the Gabriel synthesis of amines .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected amine
Aplicaciones Científicas De Investigación
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in organic synthesis, as it allows for the selective protection and deprotection of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester
- N-Boc-4-hydroxypyrrolidine-2-carboxylic acid
- N-Boc-4-hydroxyproline
Uniqueness
N-Boc-(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a dimethylated amine. This combination of functional groups and stereochemistry makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C12H22N2O4 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
tert-butyl (2R,4S)-2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(15)6-9(14)10(16)13(4)5/h8-9,15H,6-7H2,1-5H3/t8-,9+/m0/s1 |
Clave InChI |
UYDCRNHLCFHHFR-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)N(C)C)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)
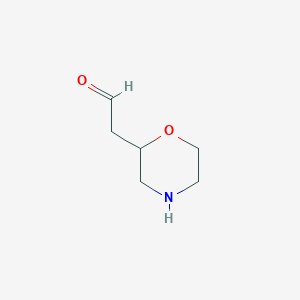

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B15305435.png)
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
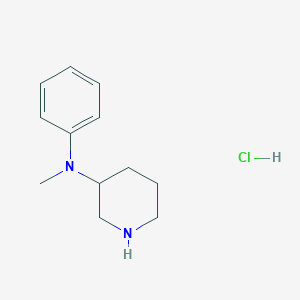
![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)

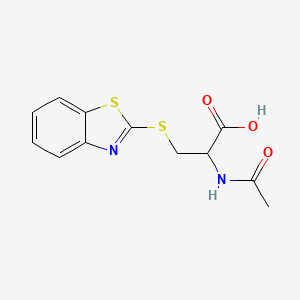
![Methyl 2-[4-(3-aminopropyl)phenyl]acetate hydrochloride](/img/structure/B15305511.png)
